Cyclopentyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone
Description
Cyclopentyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a bicyclic pyrrolidine derivative characterized by a cyclopentyl group attached to a hexahydropyrrolo[3,4-c]pyrrole scaffold via a ketone linker. The stereochemistry (3aR,6aS) ensures precise spatial orientation of substituents, influencing binding affinity and selectivity .
Properties
IUPAC Name |
[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-12(9-3-1-2-4-9)14-7-10-5-13-6-11(10)8-14/h9-11,13H,1-8H2/t10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPWADSTXVOAHQ-PHIMTYICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC3CNCC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N2C[C@H]3CNC[C@H]3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopentyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a complex organic compound with potential therapeutic applications. Its unique structure suggests interactions with various biological targets, making it a subject of interest in drug development and pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (3aR,6aS)-2-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrole
- Molecular Formula : C12H16N2O2
- CAS Number : 1689902-34-8
- Molecular Weight : 216.27 g/mol
The compound features a cyclopentyl group attached to a hexahydropyrrolo structure, which contributes to its potential biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets. The structural characteristics allow it to bind to various enzymes or receptors, modulating their activity. This interaction can lead to diverse biological effects depending on the target.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic properties of this compound against various cancer cell lines. The following table summarizes findings from relevant research:
| Cell Line | EC50 (μM) | Reference |
|---|---|---|
| HT29 (Colon Adenocarcinoma) | 0.6 | |
| A431 (Skin Carcinoma) | TBD | Ongoing studies |
| MCF7 (Breast Cancer) | TBD | Ongoing studies |
The compound demonstrated significant cytotoxicity in the HT29 cell line, indicating its potential as an anticancer agent.
Selectivity and Efficacy
In studies comparing the selectivity of this compound against malignant versus non-malignant cells, it was found that while the compound exhibited potent cytotoxicity, the selectivity ratio was not significantly improved compared to other compounds in its class. This suggests further optimization may be required to enhance its therapeutic index.
Case Studies and Research Findings
- Study on Antitumor Activity : A recent investigation into the antitumor effects of derivatives containing the hexahydropyrrolo structure revealed that modifications could enhance efficacy against specific cancer types. The study emphasized the importance of structural variations in improving selectivity and potency.
- Mechanistic Insights : Research into the mechanisms underlying the biological activity of similar compounds has shown that they may induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs, emphasizing structural variations, physicochemical properties, and applications.
Table 1: Structural and Pharmacological Comparison
Structural and Functional Insights
Core Scaffold Modifications :
- The hexahydropyrrolo[3,4-c]pyrrole core is conserved across all compounds, ensuring a rigid bicyclic structure. Stereochemistry (3aR,6aS) is critical for maintaining binding pocket compatibility .
- Substituent Diversity :
- 4,6-Dimethylpyrimidin-2-yl (Seltorexant) : Enhances hydrogen bonding (7 acceptors) and aromatic stacking, crucial for orexin receptor antagonism .
- Trifluoromethyl (Compound 18) : Improves metabolic stability and electron-withdrawing effects, aiding RBP4 inhibition .
Synthesis and Yield :
- The benzo[d]triazol-5-yl derivative () was synthesized in 87% yield via HCl-mediated deprotection, suggesting scalable routes for analogs.
- Compound 18 () utilized palladium-catalyzed amination, highlighting advanced methodologies for introducing aryl groups.
Pharmacological Profiles :
- Seltorexant : Demonstrated a high XlogP (2.8), correlating with CNS penetration, and 7 H-bond acceptors for strong receptor interaction .
- 2-Methyl-3-furyl Analog : Lower molecular weight (220.27) and XlogP (0.9) suggest improved solubility but reduced target affinity compared to the target compound.
Therapeutic Applications :
- Seltorexant : Approved for insomnia due to selective orexin-2 receptor blockade .
- Trifluoromethylpyrimidine Analog : Targets RBP4, a protein involved in metabolic disorders .
- Discontinued Compounds : The 2-fluorophenyl derivative () may have faced issues with efficacy or toxicity.
Key Takeaways
Substituent-Driven Activity : Small structural changes (e.g., cyclopentyl vs. trifluoromethylphenyl) drastically alter target selectivity and pharmacokinetics.
Stereochemical Precision : The (3aR,6aS) configuration is conserved in clinical candidates like Seltorexant, underscoring its importance in drug design.
Synthetic Accessibility : HCl-mediated deprotection and palladium catalysis are robust methods for analog synthesis.
Notes
- Contradictions : While Seltorexant’s high XlogP aids CNS penetration, it may increase off-target risks. The target compound’s lower XlogP could optimize safety.
- Unresolved Data : Exact pharmacological data (e.g., IC50, bioavailability) for the target compound are absent in the evidence, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
